(5-Benzyloxy-2-nitro-phenyl)-acetic acid methyl ester
Overview
Description
Scientific Research Applications
Electrochemical Reduction
- Comparative studies on the electrochemical reduction of o-nitrophenylthioacetic derivatives, including esters, in aqueous media reveal their potential for electrosynthesis of specific compounds like 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one. This process is facilitated by the reduction of the ester in an ammoniacal buffer, highlighting the utility of these compounds in producing specific benzothiazine derivatives (Sicker et al., 1995).
Metabolism Studies
- The metabolism of a nitroderivative of acetylsalicylic acid, specifically studied in rat liver, sheds light on the metabolic pathways and potential detoxification processes involving such compounds. This research contributes to understanding the biotransformation of nitroderivative compounds in biological systems (Carini et al., 2002).
Synthesis of New Ureido Sugars
- Amino acid methyl, ethyl, or benzyl esters have been utilized as amination agents in reactions with specific glucopyranosides to produce ureido sugars. These derivatives serve as examples of the applications of nitro-phenyl-acetic acid ester derivatives in synthesizing complex sugar derivatives with potential biological activity (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Synthesis of Pyrroles
- Benzyl esters of pyrrole-2-carboxylic acids, prepared from benzyl isocyanoacetate and α-acetoxynitro compounds, exemplify the use of nitrophenyl ester derivatives in synthesizing important intermediates for porphyrins and related compounds, showcasing their significance in the field of organic synthesis (Lash et al., 1994).
Chemical Sensors for Metal Ion Detection
- Phenylalanine derivatives incorporating benzimidazole and crown ethers, with a focus on those containing thiophene as a spacer, were synthesized and evaluated as fluorimetric chemosensors for metal ion detection. This application demonstrates the potential of nitrophenyl ester derivatives in developing sensors for environmental and analytical chemistry (Esteves et al., 2016).
Properties
IUPAC Name |
methyl 2-(2-nitro-5-phenylmethoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-16(18)10-13-9-14(7-8-15(13)17(19)20)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWGHLSKSOYUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694622 | |
Record name | Methyl [5-(benzyloxy)-2-nitrophenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-76-3 | |
Record name | Methyl [5-(benzyloxy)-2-nitrophenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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